molecular formula C19H17FN2O4S2 B7478967 N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

Cat. No.: B7478967
M. Wt: 420.5 g/mol
InChI Key: IUUGGLHMGWRECP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a thiophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Introduction of the Methoxy Group: The next step involves the methoxylation of the intermediate using methanol and a suitable catalyst.

    Sulfonylation: The final step involves the reaction of the methoxylated intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
  • N-(4-bromophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
  • N-(4-methylphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c1-26-17-6-3-2-5-16(17)22(28(24,25)19-7-4-12-27-19)13-18(23)21-15-10-8-14(20)9-11-15/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUGGLHMGWRECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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